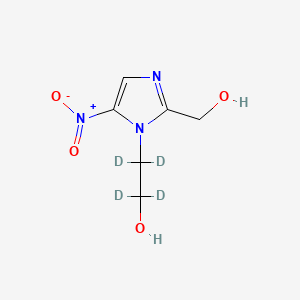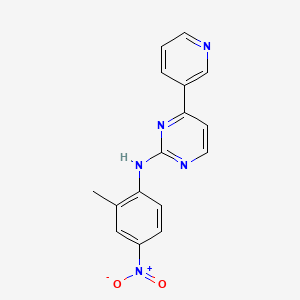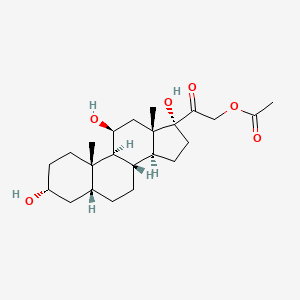
Tetrahydrocortisol 21-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrocortisol 21-Acetate involves several key steps:
Selective Protection: The hydroxy group at the 21st position is protected using an acetyl group.
Catalytic Hydrogenation: The 5β-steroids are obtained by catalytic hydrogenation of D4-3-ketosteroids using 10% palladium hydroxide on carbon.
Reduction: The resulting 3-oxo-5β-steroids are reduced to the corresponding 3α-hydroxy compounds using zinc borohydride and potassium selectride.
Sulfation: The hydroxy groups at C-3 and/or C-21 are sulfated using sulfur trioxide-triethylamine complex.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, converting hydroxy groups to ketones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: Hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving acid or base catalysis.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Tetrahydrocortisol 21-Acetate has several applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid metabolism and synthesis.
Biology: Investigated for its role as a neurosteroid and its effects on the GABA A receptor.
Medicine: Studied for its potential therapeutic effects and its role in cortisol metabolism.
Mécanisme D'action
Tetrahydrocortisol 21-Acetate exerts its effects by acting as a negative allosteric modulator of the GABA A receptor. This modulation affects the receptor’s response to neurotransmitters, influencing various physiological processes. The compound’s molecular targets include the GABA A receptor and associated pathways involved in neurosteroid activity .
Comparaison Avec Des Composés Similaires
Tetrahydrocortisone: Another metabolite of cortisol with similar properties.
Cortisol: The parent compound from which Tetrahydrocortisol 21-Acetate is derived.
Cortisone: A closely related steroid with similar metabolic pathways.
Uniqueness: this compound is unique due to its specific acetylation at the 21st position, which distinguishes it from other metabolites like tetrahydrocortisone and cortisone. This modification affects its metabolic stability and biological activity .
Propriétés
IUPAC Name |
[2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3/t14-,15-,16+,17+,18+,20-,21+,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUZFZGYANUVTJ-YRZKEEBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858451 |
Source


|
| Record name | [2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4004-80-2 |
Source


|
| Record name | [2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Alanine, N-[N-(carboxymethyl)-N-methylglycyl]-2-methyl- (9CI)](/img/new.no-structure.jpg)
![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)
![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)

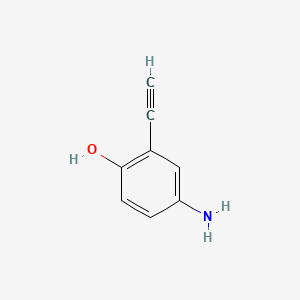
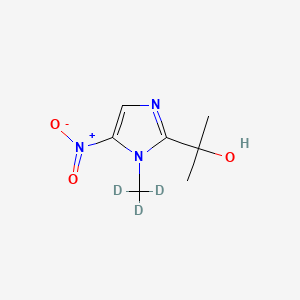
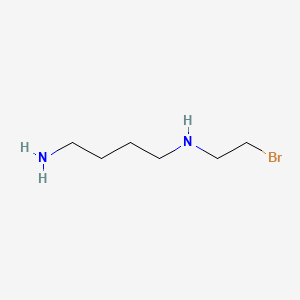
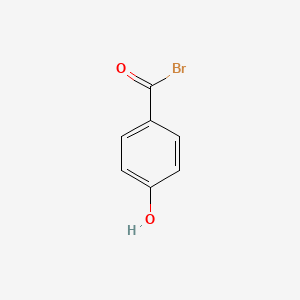
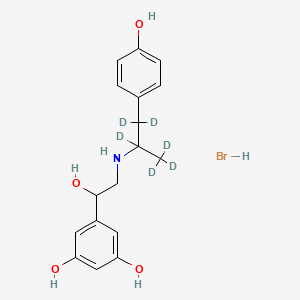
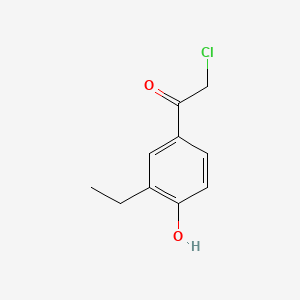
![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)
